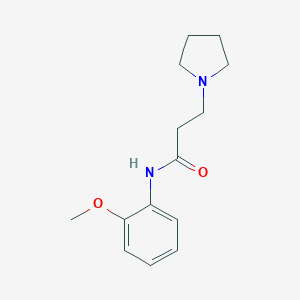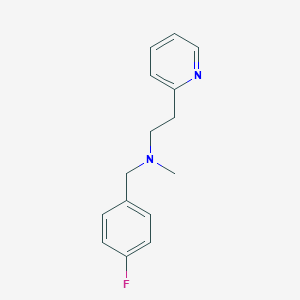
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a small molecule that belongs to the class of piperazine derivatives and has been shown to have a variety of biological effects.
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to affect various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex, which may contribute to its antidepressant effects. N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been shown to increase the levels of norepinephrine in the hippocampus, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
One advantage of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for studying the central nervous system. However, one limitation is that it has a short half-life, which may make it difficult to use in long-term studies.
未来方向
There are several potential future directions for research on N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use in the treatment of substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its effects on various neurotransmitter systems.
合成方法
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperazine to form 2-chlorobenzoyl-4-methylpiperazine. This intermediate is then reacted with 3-chloropropanoic acid to form N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide. The final product is obtained after purification through recrystallization.
科学研究应用
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
属性
产品名称 |
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C14H20ClN3O |
分子量 |
281.78 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20ClN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,19) |
InChI 键 |
VRCWKXMSEDATBW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)








